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Compound of Interest

Compound Name:
2-(1-Methyl-1H-pyrazol-5-

yl)acetonitrile

Cat. No.: B1327165 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives

demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-

inflammatory, and antimicrobial properties.[1] The specific three-dimensional arrangement of

substituents on the pyrazole ring, as determined by single-crystal X-ray crystallography, is

pivotal for understanding structure-activity relationships (SAR) and for the rational design of

more potent and selective therapeutic agents.[1] This guide provides a comparative analysis of

the crystallographic data of several 1,5-disubstituted pyrazoles, offering insights into their solid-

state conformations and intermolecular interactions.

Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for a selection of 1,5-

disubstituted pyrazole derivatives, providing a basis for comparing the structural impact of

different substituents.
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Table 1: Unit Cell Parameters of Selected 1,5-Disubstituted Pyrazoles.
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Compound Dihedral Angle 1 Dihedral Angle 2 Ref.

1-[(2-

Chlorophenyl)diphenyl

methyl]-1H-pyrazole

Pyrazole ring and 2-

chlorobenzene ring:

71.30(9)°

Pyrazole ring and one

phenyl ring: 62.28(9)°,

and the other phenyl

ring: 69.48(9)°

[2]

5-[4-

(dimethylamino)pheny

l]-3-(4-

methylphenyl)-4,5-

dihydro-1H-pyrazole-

1-carbaldehyde

Pyrazoline ring and

dimethylamino-

substituted phenyl

ring: 82.44(5)°

Pyrazoline ring and

methyl-substituted

phenyl ring: 4.52(5)°

[3]

Methyl 5-hydroxy-1-

phenyl-1H-pyrazole-3-

carboxylate

Phenyl ring and

pyrazole ring: 60.83(5)

°

- [4]

Table 2: Selected Dihedral Angles in 1,5-Disubstituted Pyrazoles.

Experimental Protocols
The determination of the crystal structures for the pyrazole derivatives discussed herein

generally follows a standard set of procedures in single-crystal X-ray diffraction. A generalized

protocol is outlined below.

1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a

solution of the purified pyrazole derivative.[7] Common techniques include slow evaporation of

the solvent, vapor diffusion, or slow cooling of a saturated solution.[7] The choice of solvent is

crucial and often requires screening of various options to obtain crystals of adequate size and

quality.[7]

2. Data Collection: A suitable single crystal is selected under a polarizing microscope and

mounted on a goniometer head.[1] The crystal is then placed in a diffractometer and cooled to

a low temperature, typically around 100-172 K, to minimize thermal vibrations.[1][7] X-ray

diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα
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radiation) and a detector.[1] A series of diffraction images are recorded as the crystal is rotated.

[1]

3. Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group.[1] The crystal structure is then solved using direct

methods or Patterson methods, which provide an initial model of the atomic positions.[1][7] This

model is subsequently refined using full-matrix least-squares procedures, which minimize the

difference between the observed and calculated structure factors.[1][7]

4. Data Analysis and Visualization: The final refined structure provides precise information on

bond lengths, bond angles, torsion angles, and intermolecular interactions.[1][7] This data is

then analyzed to understand the molecular conformation, crystal packing, and any significant

intermolecular interactions such as hydrogen bonds or π-π stacking.[8]

Visualizations
Caption: General structure of 1,5-disubstituted pyrazoles.
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Experimental Workflow for X-ray Crystallography
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Caption: From synthesis to structure: the X-ray crystallography workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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